Structural Differentiation from the Des-Methoxy Analog via Substitution Pattern
The target compound possesses a methoxy group at the 4-position of the central phenyl ring, a feature absent in the closely related analog N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide . This functional group difference is known to have significant consequences in analogous 2-oxopyrrolidine series. For instance, in the levetiracetam/brivaracetam series, a propyl substitution on the pyrrolidine ring dramatically increases SV2A binding affinity and anticonvulsant potency [1]. Quantitative potency data for the target compound against a specific target is not available in public literature, and this differentiation is based on class-level structural inference .
| Evidence Dimension | Presence of a 4-methoxy substituent on the central phenyl ring |
|---|---|
| Target Compound Data | 4-methoxy substituent present (MW: 338.4 g/mol, Formula: C20H22N2O3) |
| Comparator Or Baseline | N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide: 4-methoxy absent; hydrogen substituent at this position. |
| Quantified Difference | No differential potency data available. The structural difference is qualitative (OCH3 vs. H). |
| Conditions | Structural comparison based on molecular formula and SMILES; no biological assay context. |
Why This Matters
The methoxy substituent is a key determinant of hydrogen bonding and steric bulk, which heavily influences target binding and should not be assumed to be biologically silent.
- [1] NCATS Inxight Drugs. Brivaracetam. https://inxight.ncats.io View Source
